Nisoxetine hydrochloride, (+)-
Description
BenchChem offers high-quality Nisoxetine hydrochloride, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nisoxetine hydrochloride, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
114446-53-6 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(3R)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m1./s1 |
InChI Key |
LCEURBZEQJZUPV-XFULWGLBSA-N |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Historical Perspectives on Nisoxetine Hydrochloride, + in Neuropharmacology
Genesis and Early Development as a Monoamine Transporter Modulator
The story of nisoxetine (B1678948) begins in the early 1970s within the research laboratories of Eli Lilly. wikipedia.org It emerged from a concerted effort to develop antidepressants with the efficacy of tricyclic antidepressants (TCAs) but without their significant cardiotoxic and anticholinergic side effects. wikipedia.org
Origins from Diphenhydramine (B27) Analogues and Antihistamine Research
The impetus for nisoxetine's development can be traced back to observations that the antihistamine drug diphenhydramine exhibited monoamine uptake inhibition in addition to its primary antihistaminergic activity. wikipedia.orgimrpress.com This dual action sparked interest in its potential application for treating depression. wikipedia.org Recognizing this, researchers began to synthesize analogues of diphenhydramine, focusing on the phenoxyphenylpropylamine (PPA) backbone, a structural framework known to influence monoamine uptake. This systematic exploration of PPA derivatives, including nisoxetine, was part of the same research program that ultimately led to the discovery of fluoxetine (B1211875). imrpress.com
Initial Research Objectives and Comparative Potency with Tricyclic Antidepressants
The primary goal of the early research was to identify a compound that could enhance norepinephrine (B1679862) transmission, a mechanism believed to alleviate symptoms of clinical depression, similar to TCAs. wikipedia.org Nisoxetine, with the developmental code name LY-94939, quickly distinguished itself as a potent and selective inhibitor of norepinephrine reuptake. wikipedia.orgtocris.com
Initial studies revealed that nisoxetine was as potent as the tricyclic antidepressant desipramine (B1205290) in inhibiting norepinephrine uptake in brain synaptosomes. wikipedia.org Importantly, it showed significantly less activity at serotonin (B10506) (5-HT) and dopamine (B1211576) transporters. wikipedia.org Further research demonstrated that both nisoxetine and fluoxetine were more potent and selective in their respective actions compared to tricyclic antidepressants. nih.gov Specifically, nisoxetine effectively protected norepinephrine uptake from the neurotoxic effects of 6-hydroxydopamine (6-OHDA) with a median effective dose (ED50) of 5 mg/kg, while showing only minimal protection of serotonin uptake. nih.gov
Table 1: Comparative Selectivity of Nisoxetine
| Transporter | Potency relative to Norepinephrine Transporter (NET) |
| Serotonin Transporter (SERT) | ~1000-fold less potent |
| Dopamine Transporter (DAT) | ~400-fold less potent |
| This table illustrates the high selectivity of nisoxetine for the norepinephrine transporter over other monoamine transporters. wikipedia.org |
Evolution of its Role from Therapeutic Candidate to Research Probe
Although initially investigated as an antidepressant and reaching Phase II clinical trials, nisoxetine was never marketed for therapeutic use in humans. wikipedia.orgnih.gov The reasons for the halt in its clinical development are not publicly detailed but may relate to efficacy or tolerability concerns.
However, the very properties that made it a promising therapeutic candidate—its high potency and selectivity for the norepinephrine transporter (NET)—rendered it an invaluable tool for scientific research. wikipedia.org By the 1980s, scientists had repurposed nisoxetine as a neurochemical probe. Its tritiated form, [³H]-nisoxetine, became a standard radioligand for mapping the distribution of NET in brain tissues through autoradiography. revvity.com Its high affinity for NET (with a dissociation constant, Ki, of approximately 0.8 nM to 5.1 nM) enabled precise studies of norepinephrine uptake kinetics. wikipedia.orgcaymanchem.com This transition cemented nisoxetine's legacy not as a treatment, but as a fundamental tool for understanding the neurobiology of the noradrenergic system. wikipedia.org Fluorescently labeled versions of nisoxetine have also been developed to visualize the norepinephrine transporter in living cells. nih.govresearchgate.net
Contextualization within the Discovery of Selective Serotonin and Norepinephrine Reuptake Inhibitors
The development of nisoxetine is intrinsically linked to the broader history of antidepressant discovery, particularly the shift from less selective TCAs to more targeted agents. nih.gov The research program at Eli Lilly that produced nisoxetine also yielded fluoxetine (Prozac), the first selective serotonin reuptake inhibitor (SSRI). nih.govresearchgate.net
The structural similarities and differences between nisoxetine and fluoxetine highlight the subtle molecular modifications that can dramatically alter a compound's selectivity. Both share the phenoxyphenylpropylamine scaffold, but the substitution on the phenoxy ring dictates their primary target. researchgate.net Nisoxetine's ortho-methoxy group confers its high selectivity for the norepinephrine transporter, whereas fluoxetine's para-trifluoromethyl group is key to its potent and selective inhibition of the serotonin transporter. researchgate.netwikipedia.org
This structure-activity relationship was a pivotal finding, demonstrating that specific chemical alterations could isolate effects on different monoamine transporters. researchgate.net This principle not only led to the development of distinct classes of drugs like SSRIs and selective norepinephrine reuptake inhibitors (NRIs) but also paved the way for the creation of dual serotonin-norepinephrine reuptake inhibitors (SNRIs) by combining structural features of both. researchgate.netwikipedia.org Thus, while nisoxetine itself did not become a clinical antidepressant, its discovery and the research surrounding it were instrumental in the pharmacological revolution that led to a new generation of more refined antidepressant medications. nih.govwikipedia.org
Molecular Pharmacology and Biochemical Interactions of Nisoxetine Hydrochloride, +
Selective Norepinephrine (B1679862) Transporter (NET) Inhibition Mechanisms
Nisoxetine (B1678948) hydrochloride, (+)-, is a phenyl-propoxy-phenyl-propylamine derivative recognized primarily for its potent and highly selective inhibitory action on the presynaptic norepinephrine transporter (NET). The fundamental mechanism of Nisoxetine involves its binding to the NET, which effectively blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. The specific characteristics of this interaction, including its high affinity, selectivity over other monoamine transporters, and dependence on the ionic environment, define its distinct pharmacological profile.
Nisoxetine exhibits exceptionally high affinity for the norepinephrine transporter. This strong binding is quantified by its low dissociation constant (Kd) or inhibition constant (Ki), typically in the low-nanomolar to sub-nanomolar range. Radioligand binding assays, frequently employing tritiated Nisoxetine ([³H]Nisoxetine) as a specific probe for NET sites, have consistently demonstrated this potent interaction across various tissue preparations and species.
For instance, studies using rat cerebral cortex membranes have reported Ki values for Nisoxetine that are consistently below 5 nM. Research on cloned human transporters expressed in cell lines further confirms this high-affinity binding, solidifying its status as one of the most potent NET inhibitors identified. The high affinity of Nisoxetine for the NET is a cornerstone of its pharmacological activity, allowing it to effectively occupy and inhibit the transporter at low concentrations.
| Preparation | Radioligand | Binding Constant (Ki) | Reference Context |
|---|---|---|---|
| Rat Cerebral Cortex | [³H]Desipramine | 0.77 nM | Competitive binding assay |
| Human Cloned NET (HEK-293 cells) | [³H]Nisoxetine | 0.89 nM | Saturation binding analysis |
| Rat Hypothalamus | [³H]Nisoxetine | 1.2 nM | Characterization of NET sites |
| Bovine Adrenal Medulla | [³H]Nisoxetine | 0.25 nM | Peripheral NET binding study |
A defining feature of Nisoxetine is its remarkable selectivity for the NET over the other major monoamine transporters: the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). While it binds potently to NET, its affinity for both SERT and DAT is significantly lower, as demonstrated by substantially higher Ki values for these transporters.
Comparative binding studies consistently show that the affinity of Nisoxetine for SERT and DAT is hundreds or even thousands of times weaker than for NET. For example, in studies where the Ki for NET is approximately 1 nM, the corresponding Ki values for DAT and SERT are often in the range of 200-1000 nM and >1000 nM, respectively. This wide separation in binding affinities underscores the compound's specific targeting of the noradrenergic system, with minimal direct interaction with dopaminergic or serotonergic reuptake mechanisms at pharmacologically relevant concentrations.
| Transporter | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki SERT / Ki NET) | Selectivity Ratio (Ki DAT / Ki NET) |
|---|---|---|---|
| Norepinephrine Transporter (NET) | 0.8 | - | - |
| Serotonin Transporter (SERT) | 240 | 300-fold | - |
| Dopamine Transporter (DAT) | 830 | - | 1038-fold |
The interaction between Nisoxetine and the NET is not static but is dynamically influenced by the biophysical and ionic composition of the extracellular environment. The binding process is critically dependent on the presence of specific ions, which are believed to stabilize the conformation of the transporter protein that is recognized by the inhibitor.
The high-affinity binding of Nisoxetine to the NET is absolutely dependent on the presence of sodium ions (Na⁺). Experimental evidence from radioligand binding assays shows that the specific binding of [³H]Nisoxetine is nearly or completely eliminated when Na⁺ is omitted from the incubation buffer and replaced with other cations like K⁺ or Li⁺. This Na⁺-dependence is a shared characteristic of substrate transport and inhibitor binding for the Na⁺/Cl⁻-dependent transporter family, to which NET belongs. The binding of Na⁺ is thought to induce or stabilize a conformational state of the transporter that exposes the high-affinity binding site for both norepinephrine and inhibitors like Nisoxetine.
In addition to sodium, chloride ions (Cl⁻) also play a significant modulatory role in the binding of Nisoxetine to the NET. While the requirement for Cl⁻ may not be as absolute as for Na⁺, its presence markedly enhances binding affinity. Studies have shown that replacing Cl⁻ with other anions (e.g., acetate (B1210297) or nitrate) in the assay buffer results in a significant decrease in the binding of [³H]Nisoxetine, reflected as an increase in the Kd value. This indicates that Cl⁻ contributes to the optimal conformation of the transporter for Nisoxetine binding, likely by allosterically stabilizing the drug-transporter complex.
The binding of Nisoxetine to the NET is a temperature-sensitive process. Binding assays have demonstrated that the specific binding of [³H]Nisoxetine is typically greater at lower temperatures (e.g., 0-4°C) compared to higher, more physiological temperatures (e.g., 25°C or 37°C). This inverse relationship between temperature and binding affinity suggests that the association reaction is an exothermic process (ΔH < 0). The thermodynamic characteristics indicate that the formation of the Nisoxetine-NET complex is enthalpically driven. This sensitivity necessitates strict temperature control during in vitro binding experiments to ensure reproducible and accurate quantification of binding parameters.
Ionic Dependence and Biophysical Aspects of Transporter Binding
Allosteric Modulation of Neurotransmitter Transporters
Nisoxetine is a potent and highly selective inhibitor of the norepinephrine transporter (NET), a key protein in regulating noradrenergic signaling by reuptaking norepinephrine from the synaptic cleft. wikipedia.orgmedchemexpress.com Its mechanism of inhibition involves interaction with a binding site distinct from the primary substrate (orthosteric) site, a characteristic of allosteric modulation.
Research indicates that nisoxetine binds to a secondary, allosteric site on the norepinephrine transporter. researchgate.netplos.org This site, sometimes referred to as the S2 binding site or a secondary norepinephrine substrate site (NESS-2), is located in the extracellular vestibule of the transporter, approximately 11 Å from the primary substrate site (NESS-1). researchgate.net The binding of nisoxetine to this secondary site is dominated by hydrophobic interactions with residues such as Tyr84, Phe317, and Tyr317. researchgate.net
Evidence for an allosteric mechanism is supported by studies demonstrating that the binding of nisoxetine and cocaine-like compounds (which bind to the primary S1 site) are not mutually exclusive. nih.govresearchgate.net Dixon plot analysis of the interaction between nisoxetine and the phenyltropane CFT in inhibiting dopamine uptake by NET suggests that the two compounds can bind to the transporter simultaneously. nih.gov This non-competitive interaction is a hallmark of allosteric modulation, where the binding of a modulator at one site influences the function of the protein without directly blocking the primary binding site. nih.govresearchgate.net The binding of nisoxetine is also noted to be sodium-dependent, with increased sodium concentrations enhancing its binding affinity. wikipedia.org
Interactions with Voltage-Gated Sodium Channels
Beyond its primary action on the norepinephrine transporter, nisoxetine also interacts with voltage-gated sodium channels, which underlies its local anesthetic properties. medchemexpress.com This interaction involves a direct blockade of the channels, inhibiting the propagation of action potentials in neuronal tissues.
Electrophysiological studies have characterized the inhibitory effect of nisoxetine on voltage-gated sodium channels. Using the voltage-clamp method on mouse neuroblastoma N2A cells, nisoxetine has been shown to block sodium currents in a concentration- and state-dependent manner. The potency of this blockade is influenced by the membrane potential, with nisoxetine showing a higher affinity for the inactivated state of the channel.
Specifically, nisoxetine demonstrated significantly more potent inhibition of tonic sodium currents compared to the local anesthetic mepivacaine. The half-maximal inhibitory concentration (IC50) for nisoxetine was lower at both resting and depolarized membrane potentials, indicating a stronger blocking effect. nih.gov
Table 1: Inhibitory Potency of Nisoxetine on Voltage-Gated Sodium Currents
| Compound | Holding Potential | IC50 (μM) |
|---|---|---|
| Nisoxetine | -70 mV | 1.6 |
| -100 mV | 28.6 | |
| Mepivacaine | -70 mV | 3.7 |
| -100 mV | 74.2 |
Data derived from voltage-clamp studies on mouse neuroblastoma N2A cells. nih.gov
The sodium channel-blocking action of nisoxetine translates into effective local anesthetic properties in preclinical models. nih.gov Studies in rats have demonstrated that intrathecally administered nisoxetine produces dose-dependent spinal anesthesia. nih.gov When compared to the standard local anesthetic mepivacaine, nisoxetine was found to be more potent and to have a longer duration of action. nih.gov
A notable characteristic of nisoxetine's anesthetic effect is its selectivity for sensory and nociceptive blockade over motor blockade. nih.gov In rat models, nisoxetine produced effective analgesia with less impairment of motor function compared to mepivacaine. nih.gov Its potency in producing local anesthesia has also been observed in cutaneous models, where it was found to be more potent than lidocaine. medchemexpress.com
The effective dose for 50% of the maximal effect (ED50) further quantifies its anesthetic properties, highlighting its efficacy in blocking various neural functions.
Table 2: Anesthetic Efficacy of Intrathecal Nisoxetine in Rats
| Function Blocked | ED50 (μM) |
|---|---|
| Motor Function | 0.82 |
| Proprioception | 0.75 |
| Nociception | 0.70 |
Data derived from in vivo studies in Sprague-Dawley rats following intrathecal administration. wikipedia.org
Table of Compound Names
| Compound Name |
|---|
| Nisoxetine hydrochloride, (+)- |
| Nisoxetine |
| Mepivacaine |
| Lidocaine |
| CFT |
| Dopamine |
Structure Activity Relationships and Enantioselective Pharmacology of Nisoxetine Hydrochloride, +
Influence of Phenoxy Ring Substitution on Transporter Selectivity
The selectivity of phenoxyphenylpropylamines for the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT) is significantly influenced by the position of substituents on the phenoxy ring. researchgate.netnih.gov Nisoxetine (B1678948), with its characteristic ortho-methoxy group, demonstrates high affinity and selectivity for NET. researchgate.net In contrast, compounds with para-substituents on the phenoxy ring, such as fluoxetine (B1211875) with a para-trifluoromethyl group, exhibit selectivity for SERT. researchgate.netresearchgate.net
Early SAR studies revealed that ortho-substitution on the phenoxy ring generally favors NET selectivity, while para-substitution promotes SERT selectivity. researchgate.net For instance, nisoxetine's ortho-methoxy group is a key determinant of its NET preference. researchgate.net Interestingly, an analog of nisoxetine with an unsubstituted phenoxy ring still shows comparable affinity for NET, suggesting that the ortho-substituent is a significant but not the sole determinant for NET selectivity over SERT. researchgate.net
Further illustrating the nuanced role of substitution, a compound combining the ortho-methoxy group of nisoxetine and the para-trifluoromethyl group of fluoxetine results in a dual inhibitor with roughly equal potency for both SERT and NET. researchgate.net The nature of the substituent itself is also critical; replacing the ortho-methoxy group in nisoxetine with an ortho-methyl group, as seen in tomoxetine (B1242691) (atomoxetine), also yields a potent and selective NRI. nih.govnih.gov These findings underscore that both the position and the chemical nature of the substituent on the phenoxy ring are pivotal in modulating the selectivity of this class of compounds for monoamine transporters. nih.govwikipedia.org
Table 1: Influence of Phenoxy Ring Substitution on Transporter Affinity
| Compound | Phenoxy Ring Substitution | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/NET) |
|---|---|---|---|---|
| Nisoxetine | 2-OCH₃ | 4 | 167 | 41.75 |
| Fluoxetine | 4-CF₃ | 887 | 7 | 0.008 |
| Unsubstituted Analog | None | 12 | - | - |
| Dual Inhibitor | 2-OCH₃, 4-CF₃ | - | - | ~1 |
Data sourced from multiple studies. Kᵢ values represent the inhibition constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. Selectivity is calculated as the ratio of SERT Kᵢ to NET Kᵢ.
Stereochemical Determinants of Norepinephrine Transporter Affinity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the pharmacological activity of nisoxetine. The molecule exists as a pair of enantiomers, (R)-nisoxetine and (S)-nisoxetine. Research has consistently shown that the norepinephrine transporter exhibits a strong preference for one of these enantiomers.
Specifically, the (R)-isomer of nisoxetine has a significantly greater affinity for the norepinephrine transporter (NET) than its (S)-isomer, with reports indicating a 20-fold higher affinity for the (R)-enantiomer. wikipedia.org This pronounced stereoselectivity highlights the specific and chiral nature of the binding pocket within the NET. The precise fit of the (R)-enantiomer into this pocket allows for more favorable interactions, leading to its higher potency as a norepinephrine reuptake inhibitor.
In contrast, the stereochemical requirements for inhibitors of the serotonin transporter (SERT) can be different. For example, while the enantiomers of fluoxetine show some difference in selectivity for SERT over NET, both enantiomers of fluoxetine have similar binding affinities for SERT itself. researchgate.net This is in stark contrast to the pronounced enantioselectivity observed with nisoxetine at the NET. The opposing stereochemical preferences of NET and SERT for certain inhibitors further underscore the structural differences in the binding sites of these two closely related transporters. pnas.org
Table 2: Enantiomeric Affinity of Nisoxetine for the Norepinephrine Transporter (NET)
| Enantiomer | NET Affinity (Relative to (S)-isomer) |
|---|---|
| (R)-Nisoxetine | ~20x higher |
| (S)-Nisoxetine | 1x |
This table illustrates the relative affinity of the two enantiomers of nisoxetine for the norepinephrine transporter.
Analog Design and Structural Modifications for Enhanced Selectivity
The well-defined structure-activity relationships of nisoxetine and related compounds have provided a roadmap for the rational design of new analogs with enhanced selectivity for the norepinephrine transporter (NET). nih.gov Modifications to various parts of the nisoxetine scaffold, including the phenoxy ring, the phenyl ring, and the aminoalkyl chain, have been explored to optimize NET affinity and selectivity over the serotonin (SERT) and dopamine (B1211576) (DAT) transporters. researchgate.netnih.gov
One successful strategy has been the modification of substituents on the phenoxy ring. For instance, the iodo-analogue of (R)-nisoxetine, 2-I-(R)-NXT, exhibits even more potent NET activity than the parent compound. nih.gov Similarly, replacing the oxygen atom in the phenoxy group with a sulfur atom to create (R)-thionisoxetine results in a compound that retains potent NET activity comparable to (R)-nisoxetine itself. nih.gov
Another approach involves modifications to the other phenyl ring. The development of biphenylyl analogues has led to potent and selective NET inhibitors. nih.gov For example, certain biphenylyl compounds display nanomolar to subnanomolar potency at the NET with over 100-fold selectivity against both SERT and DAT. nih.gov
Furthermore, attaching fluorescent probes to the nisoxetine structure has been a valuable strategy for developing tools to study the NET. A nisoxetine-based fluorescent probe has been synthesized that demonstrates high binding affinity for NET and good selectivity over DAT and SERT, enabling the visualization of the transporter in living cells. researchgate.net These examples of analog design highlight how the foundational knowledge of nisoxetine's SAR continues to guide the development of novel and highly selective ligands for the norepinephrine transporter for both therapeutic and research purposes. nih.govnih.gov
Neurochemical and Behavioral Investigations Utilizing Nisoxetine Hydrochloride, + in Preclinical Models
Effects on Central Noradrenergic Neurotransmission Dynamics
Nisoxetine's primary mechanism of action involves the potent and selective inhibition of the norepinephrine (B1679862) transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. nih.gov This action enhances noradrenergic neurotransmission. Nisoxetine (B1678948) demonstrates significantly higher potency for inhibiting norepinephrine uptake compared to serotonin (B10506) and dopamine (B1211576), making it a highly selective agent for studying the noradrenergic system. wikipedia.org
Studies utilizing synaptosomes, which are isolated nerve terminals, have been crucial in elucidating the region-specific effects of nisoxetine on norepinephrine uptake. In rat brain synaptosomes, nisoxetine has been shown to be a potent inhibitor of norepinephrine uptake, with varying potencies across different brain regions. researchgate.net For instance, it inhibits the high-affinity uptake of norepinephrine with inhibitor constants (Ki) of 1, 2, and 6 nM in the hypothalamus, brain stem, and cerebral cortex, respectively. researchgate.net In contrast, the Ki values for inhibiting norepinephrine uptake in the corpus striatum are significantly higher at 220 nM. researchgate.net
The binding of [³H]nisoxetine to rat frontal cortical membranes is characterized by high affinity, and the data from both competition and saturation studies align with a single-site binding model. nih.gov The potency of various monoamine reuptake inhibitors to inhibit [³H]nisoxetine binding correlates well with their ability to inhibit [³H]norepinephrine uptake in the rat frontal cortex. nih.gov Furthermore, lesioning noradrenergic nerve terminals with the neurotoxin DSP-4 leads to a dose-dependent decrease in the number of [³H]nisoxetine binding sites, confirming that nisoxetine binds to sites on noradrenergic terminals. nih.gov
Table 1: Inhibition of Norepinephrine Uptake by Nisoxetine in Rat Brain Regions
| Brain Region | Inhibitor Constant (Ki) |
|---|---|
| Hypothalamus | 1 nM |
| Brain Stem | 2 nM |
| Cerebral Cortex | 6 nM |
| Corpus Striatum | 220 nM |
By blocking the norepinephrine transporter, nisoxetine effectively increases the concentration of norepinephrine in the extracellular space of the brain. Microdialysis studies in rats have demonstrated that nisoxetine administration leads to a significant elevation of extracellular norepinephrine levels. For example, local infusion of nisoxetine into the medial prefrontal cortex increased extracellular norepinephrine by approximately 600%. frontiersin.org
In the olfactory bulb of male rats, infusion of nisoxetine also leads to a significant increase in extracellular norepinephrine levels. researchgate.netnih.gov Interestingly, this effect was more pronounced in castrated male rats compared to intact males, suggesting that gonadal hormones can modulate the function of the norepinephrine transporter. nih.gov This finding highlights the intricate interplay between the endocrine and nervous systems in regulating neurotransmitter dynamics.
Tyramine (B21549) is an indirectly acting sympathomimetic amine that is taken up into noradrenergic nerve terminals by the norepinephrine transporter, where it displaces norepinephrine from vesicles, leading to its release. The functional integrity of the norepinephrine transporter is therefore crucial for the pressor effects of tyramine.
Preclinical studies have shown that nisoxetine attenuates the physiological responses to tyramine. wikipedia.org In human volunteers, administration of nisoxetine resulted in a decreased responsiveness to tyramine. wikipedia.org Similarly, in isolated rat thoracic aorta and superior mesenteric artery with intact perivascular adipose tissue, the norepinephrine transporter inhibitor nisoxetine shifted the concentration-response curve for tyramine-induced contraction to the right and reduced the maximum contraction. nih.gov This demonstrates that by blocking the norepinephrine transporter, nisoxetine prevents the uptake of tyramine into noradrenergic terminals, thereby diminishing its ability to induce norepinephrine release. wikipedia.org
Impact on Dopaminergic System Functionality in Specific Brain Regions
While nisoxetine is highly selective for the norepinephrine transporter, it can also influence the dopaminergic system, particularly in brain regions where the dopamine transporter (DAT) is expressed at low levels and the norepinephrine transporter plays a role in dopamine clearance. nih.govresearchgate.net
In the frontal cortex of wild-type mice, where DAT density is low, nisoxetine has been shown to inhibit dopamine uptake. nih.govresearchgate.net Studies using synaptosomes from wild-type and DAT knockout mice revealed that at low concentrations, nisoxetine blocked approximately 20% of dopamine uptake in the frontal cortex, nucleus accumbens, and caudate. nih.gov At higher, less selective concentrations, nisoxetine blocked dopamine uptake by about 60% in the frontal cortex and nucleus accumbens of both wild-type and DAT-knockout mice. nih.gov Importantly, nisoxetine failed to block dopamine uptake in the frontal cortex of NET-knockout mice, confirming that its effect on dopamine uptake in this region is mediated by the norepinephrine transporter. nih.gov
Microdialysis studies have further shown that nisoxetine administration can increase extracellular dopamine levels in the medial prefrontal cortex of rats. frontiersin.orgfrontiersin.org This effect is attributed to the blockade of dopamine reuptake by the norepinephrine transporter on noradrenergic terminals. frontiersin.org When co-administered with the D2-receptor antagonist raclopride, which increases dopamine neuron firing, nisoxetine produced a synergistic increase in extracellular dopamine levels in the medial prefrontal cortex. frontiersin.org
Table 2: Effect of Nisoxetine on Dopamine Uptake in Mouse Brain Synaptosomes
| Brain Region | Genotype | Nisoxetine Concentration | % Dopamine Uptake Inhibition |
|---|---|---|---|
| Frontal Cortex | Wild-Type | Low | ~20% |
| Frontal Cortex | Wild-Type | High | ~60% |
| Frontal Cortex | DAT Knockout | Low | ~20% |
| Frontal Cortex | DAT Knockout | High | ~60% |
| Frontal Cortex | NET Knockout | High | No Blockade |
Modulation of Feeding Behavior and Energy Balance
The central noradrenergic system is known to play a significant role in the regulation of feeding behavior and energy balance. wikipedia.orgnih.gov Nisoxetine has been utilized in preclinical studies to investigate the specific contribution of norepinephrine to the control of food intake. wikipedia.orgnih.gov
Studies in rats have demonstrated that nisoxetine can produce a dose-dependent reduction in food intake. nih.govnih.gov Acute intraperitoneal administration of nisoxetine resulted in a dose-dependent decrease in the 24-hour refeeding response in food-deprived male Sprague Dawley rats. nih.govnih.gov
Interestingly, the anorectic effect of nisoxetine can be influenced by diet and body weight. nih.govnih.gov In one study, a low dose of nisoxetine that was subthreshold for affecting food intake in rats on a standard chow diet produced a significant feeding suppression in rats that had been exposed to a high-fat diet for 10 weeks and had gained weight. nih.govnih.gov This suggests an increased sensitivity to the feeding-suppressive effects of nisoxetine in the context of diet-induced obesity. nih.govnih.gov This enhanced sensitivity was associated with greater neural activation, as measured by c-Fos, in the arcuate nucleus of the hypothalamus, a key brain region for the homeostatic control of feeding. nih.govnih.gov
However, other studies have reported mixed findings, with some showing that nisoxetine alone has little effect on food intake, particularly when administered orally. wikipedia.orgnih.gov A synergistic inhibition of food intake is observed when nisoxetine is combined with a dopamine reuptake inhibitor, suggesting that both norepinephrine and dopamine signaling are important in the regulation of ingestive behavior. wikipedia.org
Table 3: Dose-Dependent Effect of Nisoxetine on Food Intake in Chow-Fed Rats
| Nisoxetine Dose (mg/kg) | Effect on 24h Refeeding Response |
|---|---|
| 3 | Subthreshold |
| 10 | Significant Reduction |
| 30 | Significant Reduction |
Influence of Dietary Conditions on Behavioral Responses
The behavioral effects of nisoxetine hydrochloride, particularly its influence on feeding, are significantly modulated by the dietary history of preclinical models. Research demonstrates that exposure to different dietary compositions, such as high-fat diets or schedules inducing binge-like eating, can alter the sensitivity to nisoxetine's appetite-suppressing effects. nih.govnih.gov
In male Sprague Dawley rats maintained on a standard chow diet, acute administration of nisoxetine resulted in a dose-dependent decrease in food intake over a 24-hour period. nih.gov However, when rats were exposed to a high-fat diet (60% fat) for 10 weeks, they exhibited significant weight gain and showed a heightened sensitivity to the feeding-suppressant effects of a previously subthreshold dose of nisoxetine. nih.gov This suggests that diet-induced obesity can increase the potency of nisoxetine's anorectic effects. nih.govresearchgate.net This enhanced sensitivity in animals on a high-fat diet was correlated with greater neural activation, as measured by c-Fos immunopositive cells, in the arcuate nucleus of the hypothalamus, a key brain region for regulating feeding. nih.gov Conversely, nisoxetine also increased c-Fos positive cells in the orbitofrontal cortex, but this activation was not dependent on the dietary condition. nih.gov
Interestingly, dietary schedules that promote binge-like eating can attenuate the feeding suppression typically caused by nisoxetine. nih.govplos.org In studies where rats were subjected to intermittent calorie restriction followed by access to a highly palatable sweet-fat mixture (a "restrict binge" schedule), the subsequent administration of nisoxetine failed to produce the expected feeding suppression that was observed in diet-naïve animals or those on a high-fat diet. nih.govmdpi.com This suggests that a history of binge eating can induce neuroadaptations that confer resistance to the anorectic effects of norepinephrine reuptake inhibition. mdpi.com
Table 1: Effect of Dietary Conditions on Nisoxetine-Induced Feeding Suppression
| Dietary Condition | Preclinical Model | Key Findings on Nisoxetine's Effect on Feeding | Neural Correlates | Reference |
|---|---|---|---|---|
| High-Fat Diet (10 weeks) | Male Sprague Dawley Rats | Increased sensitivity to feeding suppression; a subthreshold dose became effective in reducing chow intake. | Greater c-Fos activation in the arcuate nucleus of the hypothalamus compared to control diet group. | nih.gov |
| Standard Chow Diet | Male Sprague Dawley Rats | Dose-dependent reduction in 24-hour food intake. | Nisoxetine increased c-Fos positive cells in the orbitofrontal cortex. | nih.gov |
| Restrict Binge Schedule | Male Sprague Dawley Rats | Attenuated or diminished feeding suppression response to nisoxetine. | The expected feeding suppression was not observed. | nih.govmdpi.com |
Assessment in Novelty-Induced Feeding Suppression Paradigms
Nisoxetine hydrochloride has been utilized in novelty-induced feeding suppression (NIFS) paradigms to investigate its effects on anxiety-related behaviors. plos.org The NIFS test assesses the conflict between the drive to eat after a period of food deprivation and the anxiety or neophobia elicited by a novel environment. An increase in the latency to begin eating in a novel setting is interpreted as an anxiogenic-like effect. plos.org
In one study, the anxiogenic potential of a specific nisoxetine dose was evaluated in diet-naïve male rats. plos.org When administered prior to the test, nisoxetine significantly increased the latency to feed in the familiar home environment compared to saline-treated animals. plos.org In the novel environment, both saline and nisoxetine-treated animals showed an increased latency to eat compared to their home cage behavior, but nisoxetine further amplified this latency compared to saline controls in the novel setting. plos.org These findings suggest that nisoxetine can produce anxiogenic-like effects, as indicated by the suppression of feeding behavior in both familiar and novel contexts. plos.org
Furthermore, the dietary history of the animals can interact with the behavioral outcomes in the NIFS test. plos.org Rats with a history of binge-like eating (Restrict Binge group) displayed a significantly shorter latency to eat in the novel environment compared to diet-naïve control animals, suggesting a reduction in anxiety-like behavior or an overpowering drive to eat. nih.govplos.org The use of nisoxetine within this paradigm helps to dissect the role of the norepinephrine system in mediating the interplay between diet, anxiety, and feeding behavior. plos.orgplos.org
Table 2: Nisoxetine Effects in Novelty-Induced Feeding Suppression (NIFS) Test
| Experimental Group | Environment | Behavioral Outcome (Latency to Feed) | Interpretation | Reference |
|---|---|---|---|---|
| Nisoxetine-Treated | Home Cage | Increased latency to feed compared to saline controls. | Anxiogenic-like effect. | plos.org |
| Nisoxetine-Treated | Novel Environment | Increased latency to feed compared to saline controls. | Anxiogenic-like effect. | plos.org |
| Restrict Binge History | Novel Environment | Reduced latency to feed compared to diet-naïve controls. | Reduced anxiety-like behavior or increased motivation to eat. | nih.govplos.org |
Investigative Applications in Pain Models
Nisoxetine hydrochloride, as a selective norepinephrine reuptake inhibitor, has been a valuable pharmacological tool in preclinical investigations of pain mechanisms, particularly in distinguishing the role of norepinephrine from other monoamines like serotonin. nih.govnih.gov Research in animal models of chronic and acute pain consistently demonstrates that enhancing noradrenergic neurotransmission can produce significant anti-nociceptive effects. nih.gov
In a model of chronic inflammatory pain induced by injecting formalin into a rodent's paw, norepinephrine reuptake inhibitors, including nisoxetine, produce potent anti-nociceptive effects. nih.gov This effect is notably more pronounced than that observed with selective serotonin reuptake inhibitors (SSRIs), highlighting the critical role of the noradrenergic system in modulating this type of pain. nih.gov
Further studies using an acute visceral pain model, which involves an intraperitoneal injection of dilute acid to induce a writhing response in rats, have corroborated these findings. nih.gov In this assay of pain-stimulated behavior, nisoxetine effectively blocked the writhing response. nih.gov However, in a concurrent test of pain-depressed behavior, where the noxious stimulus suppresses intracranial self-stimulation (ICSS), nisoxetine failed to reverse this depression. nih.gov This differential outcome suggests that while noradrenergic pathways are key in mitigating reflexive pain responses, they may be less involved in the motivational and affective components of pain captured by the ICSS paradigm. nih.gov These investigative applications underscore the utility of nisoxetine in parsing the complex neurochemical contributions to different facets of the pain experience. nih.govnih.gov
Advanced Research Methodologies Employing Nisoxetine Hydrochloride, +
Radioligand Binding Assays for Monoamine Transporter Characterization
Radioligand binding assays are fundamental in characterizing the properties of monoamine transporters. The use of tritiated nisoxetine (B1678948), [3H]Nisoxetine, has been particularly instrumental in the study of the norepinephrine (B1679862) transporter.
[3H]Nisoxetine has emerged as a valuable radioligand for the selective labeling and characterization of norepinephrine uptake sites in the brain. wikipedia.org It exhibits high-affinity binding to a single population of sites directly associated with the norepinephrine transporter complex. nih.gov This specificity is crucial for accurately quantifying and investigating the properties of NET.
Competition binding studies have demonstrated that the binding of [3H]Nisoxetine is potently inhibited by known selective norepinephrine uptake inhibitors, such as desipramine (B1205290) and protriptyline. nih.gov Furthermore, a strong correlation exists between the ability of various monoamine reuptake inhibitors to displace [3H]Nisoxetine binding and their potency in inhibiting the uptake of [3H]noradrenaline. nih.gov This validates [3H]Nisoxetine as a reliable tool for assessing the affinity of novel compounds for the norepinephrine transporter. The binding kinetics of (+)-Nisoxetine hydrochloride have been well-characterized, revealing its high affinity for the norepinephrine transporter.
| Property | Value |
| Kd | 0.76 nM |
| Ki (vs. [3H]Nisoxetine) | 1.4 ± 0.1 nM |
| Ki (vs. [3H]Noradrenaline uptake) | 2.1 ± 0.3 nM |
This table displays the binding affinity constants (Kd and Ki) of Nisoxetine for the norepinephrine transporter, indicating its high potency.
Quantitative autoradiography with [3H]Nisoxetine allows for the detailed neuroanatomical mapping of norepinephrine transporter sites within the brain. nih.govresearchgate.net This technique provides a visual representation of the density and distribution of NET in various brain regions. The binding pattern of [3H]Nisoxetine closely mirrors the known distribution of noradrenergic innervation, further confirming its utility as a selective marker for these neurons. nih.govsigmaaldrich.com
Studies in various species, including cats and Japanese quail, have utilized [3H]Nisoxetine autoradiography to delineate the distribution of NET. nih.govuky.edu In the cat brain, the highest densities of [3H]Nisoxetine binding sites are found in regions such as the locus coeruleus, hypothalamus, and hippocampus. nih.gov This distribution is consistent with the established pathways of the noradrenergic system. nih.gov
In Vitro and Ex Vivo Tissue Homogenate Binding Studies
In vitro and ex vivo binding studies using tissue homogenates are essential for characterizing the pharmacological properties of the norepinephrine transporter and the effects of various compounds on its function. nih.govnih.gov In these assays, brain tissue is homogenized, and the binding of [3H]Nisoxetine to the transporter is measured in a controlled environment.
These studies have established that the binding of [3H]Nisoxetine is saturable and dependent on the presence of sodium ions, which is a characteristic feature of monoamine transporter binding. nih.govresearchgate.net Ex vivo studies, where a compound is administered to an animal before tissue collection, have been used to assess the in vivo occupancy of the norepinephrine transporter by various drugs. For instance, studies have shown that the antidepressant paroxetine (B1678475) can inhibit the binding of [3H]Nisoxetine ex vivo, indicating its interaction with the norepinephrine transporter in vivo. nih.gov
Chemical Lesioning Approaches for Noradrenergic Pathway Delineation
Chemical lesioning is a technique used to selectively destroy specific neuronal populations to study their function and pathways. The neurotoxin DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) is commonly used to selectively degenerate noradrenergic nerve terminals. nih.gov
Following the administration of DSP-4, a dose-dependent decrease in the number of [3H]Nisoxetine binding sites is observed, with no significant change in binding affinity. nih.gov This reduction in binding sites strongly correlates with the depletion of cortical noradrenaline concentrations. nih.gov These findings provide compelling evidence that [3H]Nisoxetine binds to sites located on noradrenergic nerve terminals, making it an invaluable tool for delineating and studying the integrity of these pathways. nih.govnih.gov Similarly, the neurotoxin 6-hydroxydopamine (6-OHDA) also leads to a significant reduction in [3H]Nisoxetine binding. nih.gov
| Chemical Lesioning Agent | Effect on [3H]Nisoxetine Binding |
| DSP-4 | Dose-dependent decrease in the number of binding sites |
| 6-OHDA | Large decreases in binding in most brain regions examined |
This table summarizes the effects of common chemical lesioning agents on [3H]Nisoxetine binding, which is used to confirm the association of the binding sites with noradrenergic neurons.
Development of Positron Emission Tomography (PET) Tracers Based on Nisoxetine Scaffolds
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the living brain. researchgate.netnih.gov The development of a suitable PET tracer for the norepinephrine transporter has been a significant area of research.
While tritium-labeled nisoxetine is a valuable tool for in vitro research, attempts to develop a carbon-11 (B1219553) labeled version of nisoxetine for PET imaging have met with limited success. wikipedia.org Despite this, the chemical structure of nisoxetine, known as a scaffold, continues to serve as a foundation for the design and synthesis of novel PET tracers targeting the norepinephrine transporter. The goal is to develop a radioligand with optimal properties for in vivo imaging, including appropriate brain uptake, kinetics, and selectivity. nih.gov
Synthetic Strategies for Nisoxetine Hydrochloride, + and Its Analogues
Chemoenzymatic Asymmetric Synthesis Pathways
Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer efficient routes to enantiomerically pure compounds like (+)-Nisoxetine. These pathways typically establish the key stereocenter early in the synthesis using biocatalytic reactions.
Another successful chemoenzymatic approach utilizes lipases for kinetic resolution. rsc.orgresearchgate.net Lipases are highly effective at discriminating between enantiomers of alcohols or esters. In one pathway, a racemic intermediate like 3-chloro-1-phenylpropan-1-ol (B142418) is resolved using Lipase B from Candida antarctica (CALB). rsc.orgresearchgate.net The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. rsc.org For example, through transesterification, the (S)-alcohol can be separated from the (R)-ester. rsc.org The resulting enantiopure (R)-3-chloro-1-phenylpropan-1-ol is a key chiral building block that is then converted to (+)-Nisoxetine in subsequent chemical steps. rsc.orgresearchgate.net Similarly, lipases such as PS-C 'Amano' II have been used for the kinetic resolution of (±)-3-hydroxy-3-phenylpropanenitrile, achieving high enantioselectivity (>99%), to produce intermediates for the synthesis of (+)-Nisoxetine. researchgate.net
| Enzyme Class | Specific Enzyme Example | Substrate | Key Chiral Intermediate | Reported Enantiomeric Ratio/Excess |
| Hydroxynitrile Lyase (HNL) | (R)-HNL from Prunus armeniaca | Benzaldehyde | (R)-Mandelonitrile | 98% er |
| Lipase | Lipase B from Candida antarctica (CALB) | (±)-3-Chloro-1-phenylpropan-1-ol | (R)-3-Chloro-1-phenylpropan-1-ol | High (E > 200) |
| Lipase | Lipase PS-C 'Amano' II | (±)-3-Hydroxy-3-phenylpropanenitrile | (S)-3-Hydroxy-3-phenylpropanenitrile | >99% ee |
Radiochemical Synthesis of Labeled Probes (e.g., ¹⁸F-labeled analogs)
Radiolabeled analogues of Nisoxetine (B1678948) are invaluable for in vivo imaging of the norepinephrine (B1679862) transporter (NET) using techniques like Positron Emission Tomography (PET). While tritium (B154650) (³H)-labeled Nisoxetine is widely used for in vitro autoradiography to map NET binding sites, PET imaging requires positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). wikipedia.org
The synthesis of [¹¹C]Nisoxetine has been accomplished via [¹¹C]methylation of the corresponding normethyl precursor using [¹¹C]CH₃I. researchgate.net However, the short half-life of ¹¹C (approx. 20 minutes) limits its utility in studies requiring longer imaging times. Consequently, there has been significant interest in developing ¹⁸F-labeled Nisoxetine analogues, as ¹⁸F has a more favorable half-life of nearly 110 minutes. researchgate.netdoi.org
The development of an ¹⁸F-labeled Nisoxetine analogue presents challenges, as direct fluorination is often difficult. A common strategy involves the synthesis of a precursor molecule that can be readily labeled with ¹⁸F in the final step. One such approach is the development of a C-fluoropropyl derivative of Nisoxetine. doi.org The radiosynthesis of this analogue, (R)-N-methyl-3-(3'-[¹⁸F]fluoropropyl)phenoxy)-3-phenylpropanamine ([¹⁸F]MFP3), involves a two-step process. doi.org First, fluorine-18 is incorporated into a tosylate precursor via a nucleophilic substitution reaction. doi.org This is followed by the deprotection of the N-BOC-protected amine group to yield the final radiotracer. doi.org This method has produced [¹⁸F]MFP3 with high specific activities (>2000 Ci/mmol). doi.org
| Radiotracer | Isotope | Labeling Strategy | Precursor | Key Features |
| [¹¹C]Nisoxetine | ¹¹C | N-methylation | Normethyl-nisoxetine | Shorter half-life (20 min) |
| [¹⁸F]MFP3 | ¹⁸F | C-fluoroalkylation | N-BOC-protected tosylate precursor | Longer half-life (110 min), suitable for extended PET studies |
Medicinal Chemistry Approaches to Novel Inhibitor Design
The phenoxyphenylpropylamine scaffold of Nisoxetine has served as a template for the design of other monoamine reuptake inhibitors. Medicinal chemistry efforts focus on modifying the structure to alter potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) of this class of compounds is highly dependent on the type and position of substituents on the aromatic rings.
A classic example of novel inhibitor design stemming from this scaffold is the development of Fluoxetine (B1211875). Researchers at Eli Lilly systematically explored how subtle chemical changes to the phenoxyphenylpropylamine series could shift the selectivity from norepinephrine reuptake inhibition to serotonin (B10506) reuptake inhibition. wikipedia.org The key modification was the substitution of the 2-methoxy group of Nisoxetine with a 4-trifluoromethyl group on the phenoxy ring, which dramatically increased selectivity for the serotonin transporter (SERT) over NET. This highlights the critical role of the aryloxy ring substitution in determining transporter selectivity.
More recent medicinal chemistry approaches have focused on designing novel NRIs with specific properties, such as peripheral selectivity. nih.gov Peripherally selective NRIs are designed to inhibit norepinephrine reuptake outside of the central nervous system, which can be beneficial for treating conditions like stress urinary incontinence while minimizing centrally-mediated side effects. nih.gov Strategies to achieve this include introducing acidic groups or modifying the molecule to increase its susceptibility to efflux by transporters like P-glycoprotein (P-gp) at the blood-brain barrier. nih.gov For example, the cyclization of an amide moiety and the introduction of an acidic group have been explored to create potent, orally available, and peripheral-selective NRIs with low P-gp efflux ratios. nih.gov These approaches demonstrate the ongoing evolution of inhibitor design based on the foundational structure of molecules like Nisoxetine.
Q & A
Q. What is the primary mechanism of action of (+)-Nisoxetine hydrochloride in neuropharmacological studies?
(+)-Nisoxetine hydrochloride acts as a potent and selective inhibitor of the norepinephrine transporter (NET), with a reported Kd value of 0.76 nM for NET, compared to significantly higher values for serotonin (SERT, Kd = 158 nM) and dopamine (DAT, Kd = 505 nM) transporters . It also blocks voltage-gated sodium channels, which may complicate interpretations in electrophysiological studies . To validate NET-specific effects, researchers should pair experiments with selective sodium channel blockers (e.g., tetrodotoxin) or use lower concentrations (≤1 µM) to minimize off-target activity .
Q. How should (+)-Nisoxetine hydrochloride be prepared and stored to ensure stability in experimental settings?
The compound is soluble in ethanol (50 mg/mL) and water (20 mg/mL) . For long-term storage, keep the tightly sealed container at room temperature (20–25°C) in a dry environment, avoiding exposure to strong oxidizing agents. Stability is maintained for up to 12 months under these conditions . Prior to use, equilibrate the compound at room temperature for ≥1 hour to prevent condensation-related degradation .
Q. What safety precautions are necessary when handling (+)-Nisoxetine hydrochloride?
While classified as non-hazardous under GHS, standard laboratory safety protocols apply:
- Use gloves and eye protection during weighing.
- Avoid inhalation of dust; work in a fume hood if handling powders.
- Dispose of waste via mechanical collection to prevent environmental contamination . No specific acute toxicity (LD50) data are available, but chronic exposure risks remain uncharacterized .
Advanced Research Questions
Q. How can researchers validate NET inhibition specificity in vivo or in complex tissue models?
- Radioligand binding assays : Use [³H]Nisoxetine (85 Ci/mmol) in competition studies to quantify NET occupancy in brain slices or transfected cell lines .
- Pharmacological controls : Compare effects with NET-specific inhibitors (e.g., reboxetine) and nonspecific agents (e.g., cocaine) to isolate NET-mediated responses.
- Genetic models : Employ NET-knockout animals or siRNA-mediated NET knockdown in cell cultures to confirm target specificity .
Q. What experimental design considerations address conflicting reports on (+)-Nisoxetine’s sodium channel blockade versus NET inhibition?
- Concentration gradients : Use ≤1 µM for NET-selective studies, as higher concentrations (>10 µM) non-specifically block sodium channels .
- Electrophysiological controls : Include tetrodotoxin (TTX) to isolate sodium channel-independent NET effects in neuronal activity assays .
- Dual-parameter assays : Combine NET inhibition (e.g., norepinephrine uptake assays) with sodium current measurements (patch-clamp) in the same preparation .
Q. How should researchers reconcile discrepancies in reported IC50/Kd values across studies?
Variability often arises from:
- Model systems : Cell lines (e.g., HEK293-NET) may yield higher affinity than native tissue due to overexpression artifacts .
- Buffer conditions : Differences in pH, ion composition (e.g., Na<sup>+</sup>/Cl<sup>−</sup> gradients), and temperature affect binding kinetics. Standardize buffers to match physiological conditions (pH 7.4, 37°C) .
- Endpoint measurements : Use kinetic assays (e.g., stopped-flow fluorimetry) rather than equilibrium binding to capture dynamic transport inhibition .
Q. What analytical methods are recommended for quantifying (+)-Nisoxetine hydrochloride in biological matrices?
- HPLC-UV/Vis : Adapt protocols from analogous compounds (e.g., nefazodone hydrochloride) using C18 columns, mobile phase acetonitrile:phosphate buffer (pH 3.0), and detection at 254 nm .
- LC-MS/MS : Employ electrospray ionization (ESI+) with transitions m/z 308.1→152.1 for (+)-Nisoxetine and 312.1→156.1 for deuterated internal standards .
- Validate methods per NIH guidelines for precision (±15% CV), recovery (>80%), and linearity (1–1000 ng/mL) .
Methodological Best Practices
- Statistical rigor : Predefine sample sizes using power analysis (α=0.05, β=0.2) and report effect sizes with 95% confidence intervals .
- Replication : Include within-study technical replicates (n≥3) and independent biological repeats to ensure reproducibility .
- Data transparency : Archive raw datasets (e.g., binding curves, chromatograms) in public repositories (e.g., Zenodo) with FAIR-compliant metadata .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
